

potential off-target effects of PD 404182

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PD 404182

Cat. No.: B1679137

[Get Quote](#)

Technical Support Center: PD 404182

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of **PD 404182**. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of **PD 404182**?

PD 404182 is recognized as an antiviral agent. It demonstrates inhibitory activity against the main protease (Mpro or 3CLpro) of SARS-CoV-2, with an IC₅₀ of 0.081 μ M.^[1] It is also effective against Herpes Simplex Virus 1 (HSV-1) and HSV-2 in Vero cells at a concentration of 0.2 μ M.^[1]

Q2: What are the documented off-target effects of **PD 404182**?

PD 404182 has been shown to inhibit several host enzymes, which are considered off-target effects. These include Dimethylarginine Dimethylaminohydrolase 1 (DDAH-1) and Histone Deacetylase 8 (HDAC8).^[1] Additionally, it inhibits the bacterial enzyme KDO 8-P synthase.^[1]

Q3: What is the mechanism of DDAH-1 inhibition by **PD 404182**?

PD 404182 is a competitive and potent inhibitor of human DDAH-1.^[2] Kinetic studies suggest that it may be a slowly dissociating or irreversible inhibitor, potentially interacting covalently with

the catalytic site of the enzyme.[2]

Q4: What are the downstream consequences of DDAH-1 inhibition by **PD 404182**?

Inhibition of DDAH-1 by **PD 404182** leads to an increase in intracellular levels of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS).[2] This results in reduced nitric oxide (NO) production, which can, in turn, inhibit angiogenesis.[1][2] Specifically, **PD 404182** has been observed to reduce endothelial tube formation and LPS-induced NO production in primary human dermal microvascular endothelial cells.[1]

Q5: Does **PD 404182** exhibit any anti-inflammatory properties?

PD 404182 is reported to have anti-inflammatory properties.[2] This is likely linked to its inhibition of DDAH-1 and subsequent reduction in NO production, as nitric oxide can be a pro-inflammatory mediator. However, detailed studies on its effects on specific inflammatory signaling pathways, such as the NF- κ B pathway or cytokine production, are not extensively available in the public domain.

Q6: Is there any information on the kinase selectivity profile of **PD 404182**?

Based on publicly available information, a comprehensive kinase selectivity profile for **PD 404182**, screened against a broad panel of kinases, has not been reported. Therefore, its potential off-target effects on cellular kinases are largely unknown.

Q7: What is the cytotoxicity profile of **PD 404182**?

PD 404182 has been reported to exhibit low cytotoxicity in several human cell lines.[3]

Quantitative Data Summary

The following tables summarize the known inhibitory concentrations (IC50) and cytotoxic concentrations (CC50) of **PD 404182** against its primary and off-target molecules, as well as its antiviral activity.

Table 1: Off-Target Enzyme Inhibition

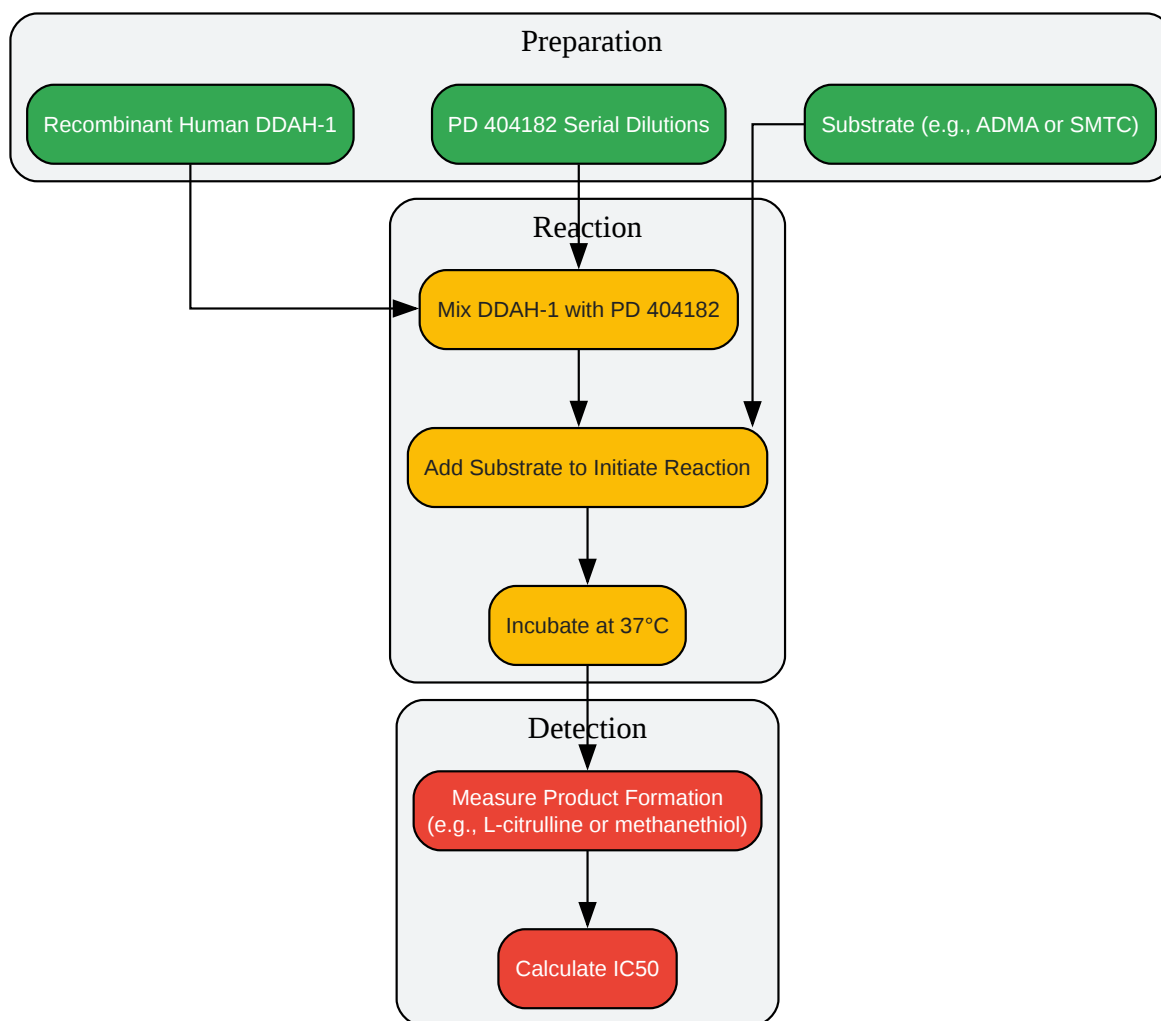
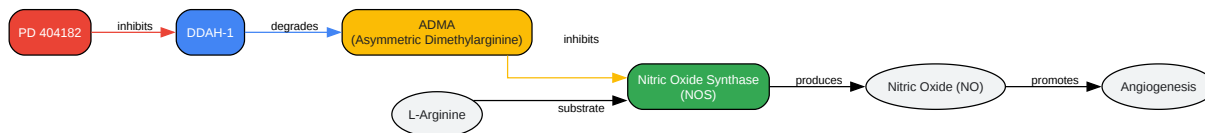
Target Enzyme	Organism	IC50 / Ki	Reference
Dimethylarginine Dimethylaminohydrolase 1 (DDAH-1)	Human	9 μ M (IC50)	[1]
Histone Deacetylase 8 (HDAC8)	Human	0.011 μ M (IC50)	[1]
KDO 8-P Synthase	Bacterial	0.026 μ M (Ki)	[1]

Table 2: Antiviral Activity

Virus	Assay System	IC50	Reference
SARS-CoV-2 (Mpro/3CLpro)	Biochemical Assay	0.081 μ M	[1]
Herpes Simplex Virus 1 (HSV-1) & 2 (HSV-2)	Vero Cells	0.2 μ M (Effective Concentration)	[1]

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key signaling pathways and experimental workflows related to the off-target effects of **PD 404182**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. A Novel and Potent Inhibitor of Dimethylarginine Dimethylaminohydrolase: A Modulator of Cardiovascular Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF- κ B Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [potential off-target effects of PD 404182]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1679137#potential-off-target-effects-of-pd-404182\]](https://www.benchchem.com/product/b1679137#potential-off-target-effects-of-pd-404182)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com